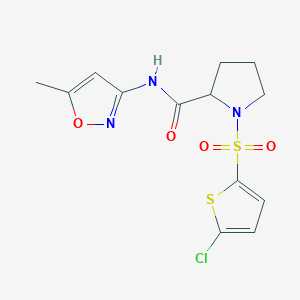
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O4S2 and its molecular weight is 375.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features several functional groups, including a sulfonamide and an isoxazole moiety, which are known to enhance biological activity. The presence of the chlorothiophene group contributes to its chemical reactivity and potential interactions with biological targets.
Research indicates that the compound may exert its effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) models.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, a critical mechanism for cancer treatment.
Anticancer Properties
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits potent anticancer activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects on NSCLC and HCC cells, leading to reduced cell viability and increased apoptosis rates.
- Mechanistic Insights : The exact pathways involved are still under investigation, but preliminary data suggest that the compound may interfere with key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : It has demonstrated moderate inhibitory activity against AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound showed strong inhibitory effects on urease, indicating potential applications in managing urinary tract infections and related conditions .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Sulfonamide Derivatives : A series of sulfonamide-containing compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a target implicated in inflammation and cancer. Some derivatives showed promising results, leading to further investigations into their pharmacokinetic profiles .
- Piperidine Derivatives : Compounds with piperidine structures have been associated with various pharmacological effects, including anesthetic activity and glucose regulation. The sulfonamide functionality enhances their therapeutic potential across multiple domains .
Data Summary Table
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-8-7-11(16-21-8)15-13(18)9-3-2-6-17(9)23(19,20)12-5-4-10(14)22-12/h4-5,7,9H,2-3,6H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDZFCINPHTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













